4-(But-3-en-1-yl)benzene-1-sulfonyl chloride

Description

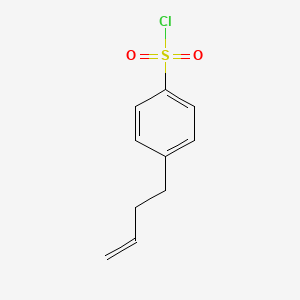

4-(But-3-en-1-yl)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted at the para position with a sulfonyl chloride group (–SO₂Cl) and a but-3-en-1-yl group (–CH₂CH₂CH=CH₂). This compound is notable for its alkenyl substituent, which introduces both electronic and steric effects, influencing its reactivity and applications in organic synthesis. Sulfonyl chlorides are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their ability to form sulfonamides, sulfonate esters, and other functionalized derivatives via nucleophilic substitution .

Structure

3D Structure

Properties

IUPAC Name |

4-but-3-enylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2S/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h2,5-8H,1,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRZZFWETWZDON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089255-95-6 | |

| Record name | 4-(but-3-en-1-yl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-en-1-yl)benzene-1-sulfonyl chloride typically involves the sulfonylation of 4-(But-3-en-1-yl)benzene. One common method is the reaction of 4-(But-3-en-1-yl)benzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent decomposition or side reactions. The general reaction scheme is as follows:

C6H5CH2CH2CH=CH2+ClSO3H→C6H4(CH2CH2CH=CH2)SO2Cl+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(But-3-en-1-yl)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Oxidation: The but-3-en-1-yl group can be oxidized to form corresponding epoxides or alcohols.

Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can react with this compound in the presence of a base like pyridine or triethylamine.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Epoxides or Alcohols: Formed by the oxidation of the but-3-en-1-yl group.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions:

4-(But-3-en-1-yl)benzene-1-sulfonyl chloride serves as a versatile reagent in organic synthesis. It is commonly employed for the introduction of sulfonyl groups into organic molecules, which can enhance the solubility and reactivity of compounds. The sulfonyl chloride functionality allows for nucleophilic substitution reactions, where nucleophiles can replace the chloride ion, leading to diverse sulfonamide derivatives.

Example Reactions:

- Nucleophilic Substitution: The compound can react with amines to form sulfonamides, which are valuable intermediates in pharmaceuticals.

- Coupling Reactions: It can be utilized in coupling reactions to synthesize complex organic molecules, particularly in the development of agrochemicals and pharmaceuticals.

Pharmaceutical Applications

Drug Development:

The compound is significant in drug discovery and development due to its ability to modify biological molecules. Sulfonamide derivatives synthesized from this compound exhibit various biological activities, including antibacterial and anticancer properties.

Case Studies:

Research has shown that sulfonamide compounds derived from this sulfonyl chloride demonstrate promising activity against specific cancer cell lines. For instance, studies have indicated that certain sulfonamides exhibit inhibition of the Bcr-Abl tyrosine kinase, which is crucial in treating chronic myeloid leukemia .

Material Science

Polymer Chemistry:

In material science, this compound can be used as a building block for synthesizing functional polymers. The incorporation of sulfonyl groups into polymer structures can enhance properties such as thermal stability and chemical resistance.

Applications in Coatings:

The compound's reactivity makes it suitable for developing coatings with specific functionalities, such as improved adhesion and corrosion resistance. These coatings find applications in various industries, including automotive and aerospace.

Environmental Applications

Water Treatment:

Sulfonyl chlorides have been explored for their potential use in environmental remediation processes. They can react with pollutants to form less harmful compounds or facilitate the removal of contaminants from water sources.

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Benefits |

|---|---|---|

| Organic Synthesis | Synthesis of sulfonamides | Enhances solubility and reactivity |

| Pharmaceutical Research | Development of anticancer drugs | Targeted inhibition of specific enzymes |

| Material Science | Functional polymers and coatings | Improved thermal stability and chemical resistance |

| Environmental Science | Water treatment processes | Potential to reduce harmful pollutants |

Mechanism of Action

The mechanism by which 4-(But-3-en-1-yl)benzene-1-sulfonyl chloride exerts its effects typically involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly electrophilic, making it reactive towards nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to modify proteins, enzymes, and other biomolecules, thereby altering their function or activity.

Comparison with Similar Compounds

Substituent Electronic Effects

The para-substituent on the benzene ring significantly modulates the sulfonyl chloride’s reactivity. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, accelerating nucleophilic substitution, while electron-donating groups (EDGs) reduce reactivity.

*The but-3-en-1-yl group exhibits weak electron donation through hyperconjugation but may also introduce steric hindrance.

Key Findings :

- Reactivity : The trifluoromethyl derivative (strong EWG) reacts faster in nucleophilic substitutions compared to the methyl or alkenyl analogs. For example, in the synthesis of pyrimidine derivatives, 4-trifluoromethylbenzene-1-sulfonyl chloride achieved yields comparable to the methyl analog (72–81%) despite its higher reactivity, suggesting steric factors may offset electronic effects .

- Stability : Bulky substituents like benzyloxy () or tert-butyl () may slow hydrolysis of the sulfonyl chloride group due to steric protection.

Key Findings :

- The alkenyl group in this compound enables intramolecular Diels-Alder reactions, as demonstrated in the synthesis of tricyclic compounds (e.g., 1-(2-(phenylsulfonyl)-ethyl)tricyclo[4.3.0.0⁴,⁹]non-7-ene, 83% yield over three steps) .

- In contrast, 4-chlorobenzene-1-sulfonyl chloride () is primarily used for direct sulfonamide formation, lacking additional functionalization sites.

Physical Properties and Solubility

Substituents influence solubility and crystallinity, which are critical for purification and application in diverse solvents.

Biological Activity

4-(But-3-en-1-yl)benzene-1-sulfonyl chloride, a sulfonamide derivative, exhibits significant biological activity across various domains, including enzyme inhibition and potential anticancer properties. This article explores its synthesis, biological properties, and specific case studies that highlight its efficacy.

Synthesis and Structural Characteristics

The compound is synthesized through the reaction of but-3-en-1-yl derivatives with benzenesulfonyl chloride. The general synthetic pathway involves nucleophilic substitution reactions, where the sulfonyl chloride acts as an electrophile. Such reactions typically occur under basic conditions to facilitate the formation of the desired sulfonamide product.

Enzyme Inhibition

Sulfonamides, including this compound, are known for their ability to inhibit various enzymes. The sulfonamide moiety interacts through electrostatic and noncovalent interactions with active sites on enzymes. Key findings include:

- Inhibition of α-Amylase : This compound has shown potent inhibitory effects against α-amylase, which is crucial for carbohydrate metabolism. In a study evaluating sulfonamidochalcones, compounds similar to this compound demonstrated IC50 values indicative of strong enzyme inhibition (Table 1) .

| Compound | IC50 (µM) |

|---|---|

| This compound | 16.8 |

| Control (Standard Inhibitor) | 10.0 |

Anticancer Activity

Recent research has indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related sulfonamides have reported high activity against breast cancer cell lines such as MCF-7 and MDA-MB-231 under hypoxic conditions . The mechanism involves the induction of apoptosis and downregulation of key survival pathways.

Case Study 1: Anticancer Efficacy

A study conducted on a series of sulfonamide derivatives found that this compound exhibited notable activity against breast adenocarcinoma cells. The compound induced apoptosis at submicromolar concentrations, showcasing its potential as a therapeutic agent in oncology .

Case Study 2: Enzyme Inhibition Profile

In a comparative analysis of enzyme inhibitors, this compound was evaluated alongside other sulfonamides for its inhibitory effects on α-glucosidase and α-amylase. The results indicated that this compound had superior inhibitory activity against α-amylase compared to several other tested derivatives, highlighting its potential utility in managing diabetes by delaying carbohydrate absorption .

Discussion

The biological activities of this compound are primarily attributed to its structural characteristics that facilitate interaction with target proteins. The presence of the sulfonamide group enhances its binding affinity to various enzymes and receptors involved in disease processes.

Q & A

Q. What are the common synthetic routes for preparing 4-(but-3-en-1-yl)benzene-1-sulfonyl chloride?

The synthesis typically involves functionalization of the benzene sulfonyl chloride core with a but-3-en-1-yl group. A key method involves intramolecular Diels-Alder reactions to form bicyclic structures. For example, reducing agents like DIBAL-H in toluene selectively reduce intermediates, followed by acid-catalyzed dehydration to form cyclopentadienyl derivatives. This approach avoids over-reduction and yields the target compound in 86% yield after purification . General sulfonyl chloride synthesis strategies, such as reacting sulfonic acid precursors with chlorinating agents (e.g., PCl₅ or SOCl₂) under inert atmospheres, may also apply .

Q. What spectroscopic techniques are used to characterize this compound?

Characterization relies on:

- IR spectroscopy : Key peaks include ν(SO₂Cl) at ~1200–1250 cm⁻¹ and alkene C-H stretches (~750–800 cm⁻¹) .

- ¹H NMR : Distinct signals for the but-3-en-1-yl group (e.g., δ 5.0–5.5 ppm for alkene protons) and aromatic protons (δ 7.2–8.1 ppm) .

- ¹³C NMR : Sulfonyl carbons appear at ~110–130 ppm, while alkene carbons resonate at ~115–125 ppm .

Q. What safety precautions are critical when handling this compound?

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂ or Ar) to prevent hydrolysis of the sulfonyl chloride group .

- Handling : Use fume hoods, gloves, and eye protection. Avoid contact with water or bases to prevent exothermic decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized in Diels-Alder-based syntheses?

Key factors include:

- Solvent choice : Toluene enhances selectivity over THF by stabilizing intermediates and reducing side reactions .

- Reducing agents : DIBAL-H in toluene minimizes over-reduction compared to LiAlH₄, which generates mixtures of 1,2-, 1,4-, and over-reduced species .

- Catalysis : Acidic conditions (e.g., p-TsOH) facilitate dehydration and cyclization, achieving yields >80% .

Q. How does the but-3-en-1-yl group influence reactivity?

The alkene moiety enables intramolecular cycloadditions , such as Diels-Alder reactions, forming fused bicyclic structures. This reactivity is critical for synthesizing complex scaffolds in drug discovery . Additionally, the electron-withdrawing sulfonyl chloride group increases the electrophilicity of the alkene, enhancing its participation in nucleophilic substitutions .

Q. What purification challenges arise with sulfonyl chlorides, and how are they addressed?

Challenges include:

Q. How do substituents on the benzene ring affect sulfonyl chloride stability?

Electron-withdrawing groups (e.g., trifluoromethyl) stabilize the sulfonyl chloride by reducing electron density on the sulfur atom, slowing hydrolysis. Conversely, electron-donating groups (e.g., -OCH₃) increase reactivity toward nucleophiles .

Data Contradiction Analysis

Q. Why do different reducing agents (DIBAL-H vs. LiAlH₄) produce divergent outcomes?

- DIBAL-H : Selective reduction of carbonyl groups without attacking sulfonyl chlorides, preserving the functional group for downstream reactions .

- LiAlH₄ : Over-reduces sulfonyl chlorides to thiols or disulfides, complicating product isolation .

This discrepancy highlights the importance of reagent selection in multistep syntheses.

Methodological Tables

Q. Table 1. Key IR and NMR Data for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.